molecular formula C6H5BrFN B1303259 5-Bromo-2-fluoroaniline CAS No. 2924-09-6

5-Bromo-2-fluoroaniline

Cat. No. B1303259
Key on ui cas rn: 2924-09-6
M. Wt: 190.01 g/mol
InChI Key: ADWKOCXRCRSMLQ-UHFFFAOYSA-N
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Patent
US06964979B2

Procedure details

Iron powder (9.3 g, 0.166 mM) and ammonium chloride (1.7 g, 0.032 mM) were stirred in water (42 ml) at 100° C. for 30 minutes. Commercially available 2-nitro 4-bromo fluorobenzene (9.2 g, 0.42 mM) was added drop wise to the above solution over a period of 45 minutes. The reaction was stirred at 100° C. for an additional five hours. Water was removed in vacuo. The resultant crude solution was stirred in ethyl acetate (100 mL) for 20 minutes and the organic solution was decanted off. This wash was repeated two more times. The organic layers were combined, dried (MgSO4), passed through a plug of SiO2, and concentrated to afford 4.2 g (53% yield) of the desired product as a red oil. The product was used without further purification. NMR (CHCl3) δ 3.78 (bs, 2H); 6.65-7.07(m, 3H).
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step Two
Name
Quantity
42 mL
Type
solvent
Reaction Step Two
Name
Quantity
9.3 g
Type
catalyst
Reaction Step Two
Yield
53%

Identifiers

REACTION_CXSMILES
[Cl-].[NH4+].[N+:3]([C:6]1[CH:11]=[C:10]([Br:12])[CH:9]=[CH:8][C:7]=1[F:13])([O-])=O>O.[Fe]>[Br:12][C:10]1[CH:9]=[CH:8][C:7]([F:13])=[C:6]([CH:11]=1)[NH2:3] |f:0.1|

Inputs

Step One
Name
Quantity
9.2 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC(=C1)Br)F
Step Two
Name
Quantity
1.7 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
42 mL
Type
solvent
Smiles
O
Name
Quantity
9.3 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 100° C. for an additional five hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Water was removed in vacuo
STIRRING
Type
STIRRING
Details
The resultant crude solution was stirred in ethyl acetate (100 mL) for 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
the organic solution was decanted off
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
BrC=1C=CC(=C(N)C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 g
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 52.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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